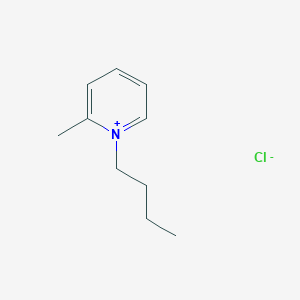
1-Hydroxypiperidin-4-one
Overview
Description
1-Hydroxypiperidin-4-one is an organic compound with the molecular formula C₅H₉NO₂ It is a derivative of piperidine, a six-membered heterocyclic amine
Mechanism of Action
Target of Action
1-Hydroxypiperidin-4-one, also known as 4-Piperidinone, 1-hydroxy-, is a compound that has been found to have potential antitumor activity . The primary targets of this compound are human tumor cell lines, including MGC-803, PC-3, A549, and H1975 . These cell lines are associated with various types of cancer, and the compound’s interaction with these targets can lead to antiproliferative effects .
Mode of Action
It has been suggested that the compound interacts with its targets by inhibiting colony formation and cell migration of tumor cells . Furthermore, it has been observed to induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the S phase, thereby inhibiting cell proliferation .
Biochemical Pathways
It is known that piperidine derivatives, such as this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and exhibit various biological activities, including antiviral, bactericidal, and fungicidal activities .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The result of the action of this compound is the inhibition of tumor cell proliferation. This is achieved through the induction of apoptosis and cell cycle arrest in the S phase . These effects can lead to the death of tumor cells, thereby potentially contributing to the treatment of various types of cancer .
Biochemical Analysis
Biochemical Properties
It is known that compounds with a substituted 4-piperidinol core, such as 1-Hydroxypiperidin-4-one, have been found to be potent antagonists of the human H3 receptor . This suggests that this compound may interact with certain enzymes, proteins, and other biomolecules in the body.
Cellular Effects
Some studies suggest that related compounds may have antiproliferative activity against certain human tumor cell lines . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that compounds with a substituted 4-piperidinol core can be potent antagonists of the human H3 receptor . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidin-4-one can be synthesized through several methods. One common approach involves the oxidation of piperidin-4-one using oxidizing agents such as hydrogen peroxide or peracids. Another method includes the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypiperidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it back to piperidin-4-one or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: More oxidized piperidine derivatives.
Reduction Products: Piperidin-4-one, reduced piperidine derivatives.
Substitution Products: Various substituted piperidine compounds.
Scientific Research Applications
1-Hydroxypiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research has shown its potential in the development of antitumor and antimicrobial agents.
Comparison with Similar Compounds
Piperidin-4-one: A closely related compound with similar chemical properties but lacking the hydroxyl group.
4-Hydroxypiperidine: Another derivative with a hydroxyl group at a different position.
Piperidine: The parent compound, a simple six-membered ring with a nitrogen atom.
Uniqueness: 1-Hydroxypiperidin-4-one is unique due to the presence of both a hydroxyl group and a ketone group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its unique reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-hydroxypiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5-1-3-6(8)4-2-5/h8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSFFHQWOUNEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608382 | |
| Record name | 1-Hydroxypiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113684-50-7 | |
| Record name | 1-Hydroxypiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B3045697.png)
![7-Bromobicyclo[4.1.0]heptane](/img/structure/B3045698.png)





![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)




![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)
